rac-TAK-875

Description

BenchChem offers high-quality rac-TAK-875 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac-TAK-875 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

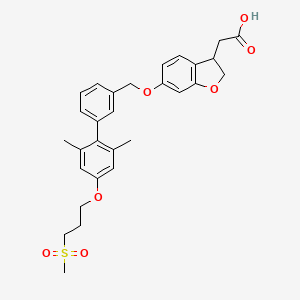

IUPAC Name |

2-[6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Agonism of rac-TAK-875 on GPR40: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pursuit of novel therapeutic agents for type 2 diabetes has led to the exploration of various molecular targets. Among these, the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a promising candidate due to its role in glucose-dependent insulin secretion. This technical guide provides an in-depth exploration of the mechanism of action of rac-TAK-875 (fasiglifam), a potent and selective GPR40 agonist. While its clinical development was ultimately halted due to concerns of liver toxicity, the study of TAK-875 has provided invaluable insights into the pharmacology of GPR40 and the nuances of targeting this receptor for metabolic diseases. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed understanding of TAK-875's interaction with GPR40, the subsequent signaling cascades, and the experimental methodologies used to elucidate these processes.

GPR40: A Key Regulator of Insulin Secretion

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells.[1][2] It is activated by medium and long-chain free fatty acids (FFAs), which potentiate glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action makes GPR40 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues.[3] The activation of GPR40 initiates a signaling cascade that ultimately leads to the exocytosis of insulin-containing granules.

rac-TAK-875: A Potent GPR40 Agonist

rac-TAK-875, also known as fasiglifam, is a synthetic, orally bioavailable agonist of GPR40.[1][3] It was developed as a potential treatment for type 2 diabetes and demonstrated significant glucose-lowering effects in clinical trials.[1][3] TAK-875 enhances glucose-dependent insulin secretion, leading to improved glycemic control.[1][4]

An Ago-Allosteric Modulator

A key aspect of TAK-875's mechanism is its function as an ago-allosteric modulator of GPR40. This means that it not only acts as an agonist on its own but also positively modulates the activity of endogenous ligands, such as free fatty acids. This cooperative effect is crucial for its potent pharmacological action. Studies have shown that TAK-875 binds to an allosteric site on the receptor, distinct from the orthosteric site where endogenous fatty acids are thought to bind.[5] This allosteric binding enhances the affinity and/or efficacy of the endogenous ligands, leading to a synergistic potentiation of insulin secretion.

Molecular Mechanism of Action

The binding of rac-TAK-875 to GPR40 initiates a cascade of intracellular events, primarily through the Gαq signaling pathway.[2]

Binding to the Allosteric Site

The crystal structure of the human GPR40 receptor in complex with TAK-875 has revealed the specific binding site. TAK-875 binds to a non-canonical, allosteric pocket located within the transmembrane domain of the receptor. Key amino acid residues involved in this interaction include Arg183, Tyr240, and Arg258, which form a network of polar interactions with the carboxylate group of TAK-875.

Downstream Signaling Cascade

Upon binding of TAK-875, GPR40 undergoes a conformational change, leading to the activation of the Gαq subunit of the heterotrimeric G-protein. This initiates the following downstream signaling pathway:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Influx of Extracellular Calcium: The increase in intracellular calcium concentration can also lead to the opening of voltage-gated calcium channels on the plasma membrane, resulting in an influx of extracellular calcium.

-

Insulin Granule Exocytosis: The elevated intracellular calcium levels are a critical trigger for the fusion of insulin-containing secretory granules with the plasma membrane, leading to the secretion of insulin.

The following diagram illustrates the signaling pathway activated by rac-TAK-875 at the GPR40 receptor:

Quantitative Analysis of rac-TAK-875 Activity

The potency of rac-TAK-875 has been characterized in various in vitro assays. The following table summarizes key quantitative data.

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Calcium Mobilization | CHO-hGPR40 | EC50 | 16 - 72 | [2] |

| Inositol Phosphate Accumulation | CHO-hGPR40 | EC50 | 72 | [2] |

| Glucose-Stimulated Insulin Secretion | INS-1 833/15 | EC50 | ~10 | [1] |

Note: EC50 values can vary depending on the specific experimental conditions and cell line used.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of rac-TAK-875.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration upon GPR40 activation.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. Upon agonist binding and subsequent calcium release from intracellular stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity, which can be measured using a fluorescence plate reader or microscope.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing human GPR40 (CHO-hGPR40) in appropriate culture medium until they reach 80-90% confluency.

-

Seed the cells into a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

-

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 (0.02%) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium from the cells and wash once with the physiological buffer.

-

Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

-

-

Agonist Addition and Measurement:

-

Prepare serial dilutions of rac-TAK-875 in the physiological buffer.

-

Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

-

Record a baseline fluorescence reading for a few seconds.

-

Inject the TAK-875 solution into the wells and continue to record the fluorescence intensity over time to capture the transient calcium response.

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay quantifies the amount of insulin secreted from pancreatic β-cells in response to glucose and the test compound.

Principle: Pancreatic β-cell lines (e.g., INS-1) are cultured and then stimulated with different concentrations of glucose in the presence or absence of the test compound. The amount of insulin released into the culture medium is then measured using an enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture INS-1 cells in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.

-

Seed the cells into a 24-well plate and grow to 80-90% confluency.

-

-

Pre-incubation (Starvation):

-

Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM).

-

Pre-incubate the cells in this low-glucose KRB buffer for 1-2 hours at 37°C to bring insulin secretion to a basal level.

-

-

Stimulation:

-

Prepare stimulation buffers with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) concentrations of glucose in KRB buffer.

-

Prepare solutions of rac-TAK-875 at various concentrations in both the low and high glucose stimulation buffers.

-

Remove the pre-incubation buffer and add the stimulation buffers (with or without TAK-875) to the cells.

-

Incubate for 1-2 hours at 37°C.

-

-

Sample Collection and Insulin Measurement:

-

Collect the supernatant from each well.

-

Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the insulin secretion to the total protein content or cell number in each well.

-

Compare the insulin secretion in the presence of TAK-875 to the vehicle control at both low and high glucose concentrations to determine the glucose-dependent effect of the compound.

-

Sources

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effects of TAK-875, a selective G protein-coupled receptor 40/free fatty acid 1 agonist, on insulin and glucagon secretion in isolated rat and human islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Whitepaper: Characterization and Application of rac-TAK-875 as a Selective FFAR1 Agonist

Executive Summary & Stereochemical Advisory

rac-TAK-875 is the racemic mixture of Fasiglifam, a potent and selective agonist of the Free Fatty Acid Receptor 1 (FFAR1/GPR40). While the pure (S)-enantiomer (TAK-875) reached Phase III clinical trials for Type 2 Diabetes Mellitus (T2DM) before termination due to liver safety concerns, the racemate remains a critical chemical probe for interrogating Gq-coupled GPCR signaling and insulin secretion pathways in vitro.

Critical Stereochemical Advisory (The "rac-" Factor)

Most literature reports potency data for the pure (S)-enantiomer. When using rac-TAK-875 , researchers must account for the presence of the (R)-enantiomer.

-

Active Fraction: The (S)-enantiomer is the biologically active species.

-

Potency Shift: Expect an approximate 2-fold shift in

values compared to pure Fasiglifam (i.e., if TAK-875 -

Off-Target Risk: The (R)-enantiomer contributes to the xenobiotic load without contributing to FFAR1 efficacy, potentially confounding toxicity assays (see Section 4).

Molecular Mechanism of Action[1]

Ago-Allosteric Modulation

Unlike endogenous long-chain fatty acids (LCFAs) which bind orthosterically, TAK-875 functions as an ago-allosteric modulator . It binds to a distinct lipophilic pocket located between Transmembrane domains 3 and 4 (TM3-TM4) of the FFAR1 receptor. This unique binding mode stabilizes the active receptor conformation, facilitating

Signaling Cascade

Upon binding, rac-TAK-875 triggers the canonical

-

G-Protein Activation: Exchange of GDP for GTP on the

subunit. -

Effector Activation: Activation of Phospholipase C (PLC).

-

Second Messengers: Hydrolysis of

into -

Calcium Mobilization:

binds to -

Functional Output: Elevated cytosolic

triggers the fusion of insulin granules with the plasma membrane (Glucose-Stimulated Insulin Secretion - GSIS).

Visualization of Signaling Pathway

Figure 1: The Gq-coupled signaling cascade activated by rac-TAK-875 in pancreatic

Experimental Workflows

To validate rac-TAK-875 activity, two orthogonal assays are recommended: Calcium Flux (proximal readout) and GSIS (functional readout).

Protocol A: Intracellular Calcium Flux Assay

Objective: Quantify receptor activation via cytosolic calcium transients.

System: HEK293-FFAR1 stable cell line or MIN6

| Step | Procedure | Technical Rationale |

| 1. Seeding | Seed cells at 50,000 cells/well in a black-wall, clear-bottom 96-well plate. Incubate O/N. | Black walls prevent fluorescence crosstalk; clear bottom allows reading. |

| 2. Dye Loading | Wash cells with HBSS. Add Calcium-6 or Fluo-4 AM dye loading buffer containing 2.5 mM Probenecid. Incubate 1 hr at 37°C. | Probenecid inhibits anion transporters, preventing dye leakage from the cytosol. |

| 3. Preparation | Prepare rac-TAK-875 serial dilutions (0.1 nM to 10 | Critical: BSA prevents lipophilic compounds from sticking to plastics, but must be FA-free to avoid background FFAR1 activation. |

| 4. Measurement | Place plate in FLIPR or FlexStation. Record baseline fluorescence for 20s. | Establishes stable |

| 5. Injection | Inject compound.[1] Monitor fluorescence for 120s. | Capture the rapid peak of Gq-mediated calcium release. |

Protocol B: Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Demonstrate the glucose-dependency of the agonist (a key safety feature).

Workflow Visualization:

Figure 2: Step-by-step workflow for Glucose-Stimulated Insulin Secretion (GSIS) assay.

Self-Validating Check:

-

Negative Control: Low Glucose (2.8 mM) + rac-TAK-875. Result should be minimal insulin release .

-

Positive Control: High Glucose (16.7 mM) + rac-TAK-875. Result should be significant fold-increase over High Glucose alone.

-

If rac-TAK-875 stimulates insulin at 2.8 mM glucose, the cell line may be leaky or the compound concentration is toxic.

Toxicology & Safety in Research (The "Fasiglifam Failure")

While rac-TAK-875 is a valuable tool, its clinical failure provides a crucial lesson in drug safety. Researchers must be aware of the mechanisms of Drug-Induced Liver Injury (DILI) associated with this scaffold.

Mechanism of Hepatotoxicity

The toxicity is not driven by FFAR1 activation (on-target) but by off-target inhibition of hepatic transporters and the formation of reactive metabolites.

-

Transporter Inhibition: TAK-875 inhibits bile acid transporters, leading to intrahepatic accumulation of bile acids and subsequent cytotoxicity.[2][3]

-

Reactive Metabolites: The carboxyl tail of TAK-875 undergoes glucuronidation to form an Acyl Glucuronide (AG) . This reactive species can covalently bind to cellular proteins and further inhibit transporters.

Comparative Potency Data (Efficacy vs. Toxicity)

| Parameter | Target/Transporter | Value (Approx.) | Implication |

| Efficacy | FFAR1 ( | 72 nM (S-isomer) | Highly potent therapeutic window. |

| Toxicity | NTCP (Uptake) | Inhibits bile acid uptake.[2] | |

| Toxicity | BSEP (Efflux) | Inhibits bile acid excretion (Cholestasis risk). | |

| Toxicity | MRP2 (Efflux) | High affinity inhibition; contributes to hyperbilirubinemia. |

Research Guidance: When using rac-TAK-875 in liver-derived cells (e.g., HepG2, primary hepatocytes), keep concentrations below 1

References

-

Tsujihata, Y., et al. (2011).[4][5] TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[4][6] Journal of Pharmacology and Experimental Therapeutics, 339(1), 228-237.[4] Link

-

Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial.[7] The Lancet, 379(9824), 1403-1411. Link

-

Yabuki, C., et al. (2013).[4] A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1.[4] PLoS One, 8(10), e76280.[4] Link

-

Otieno, M. A., et al. (2018).[5] Mechanisms of hepatotoxicity of the G-protein coupled receptor 40 agonist fasiglifam (TAK-875). Toxicological Sciences, 161(2), 398-409. Link

-

Li, Y., et al. (2015). Fasiglifam (TAK-875) inhibits hepatobiliary transporters: a possible factor contributing to fasiglifam-induced liver injury.[2][3][5] Drug Metabolism and Disposition, 43(11), 1751-1759. Link

Sources

- 1. Human-Relevant Mechanisms and Risk Factors for TAK-875-Induced Liver Injury Identified via a Gene Pathway-Based Approach in Collaborative Cross Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Deep Dive: Discovery, Development, and Toxicology of Fasiglifam (TAK-875)

Executive Summary

Fasiglifam (TAK-875) represents a seminal case study in modern drug discovery, illustrating the high-stakes potential of G-Protein Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), as a target for Type 2 Diabetes Mellitus (T2DM). Unlike sulfonylureas, which induce insulin secretion independently of glucose levels (often causing hypoglycemia), TAK-875 demonstrated glucose-dependent insulin secretion (GSIS) .

Despite reaching Phase III clinical trials and showing superior glycemic control with a reduced hypoglycemic risk compared to glimepiride, development was voluntarily terminated in 2013 due to signals of Drug-Induced Liver Injury (DILI) . This guide analyzes the mechanistic pharmacology, the medicinal chemistry evolution, and the specific toxicological pathways (transporter inhibition) that led to its attrition.

Part 1: Target Validation and Mechanism of Action

The GPR40/FFAR1 Target

GPR40 is highly expressed in pancreatic

-

Orthosteric vs. Allosteric: Endogenous FFAs bind to the orthosteric site. TAK-875 acts as an allosteric agonist , binding to a distinct site on the receptor. This allosteric modulation allows TAK-875 to potentiate insulin secretion only in the presence of elevated glucose, preventing insulin release during fasting states.

Signaling Pathway

Upon binding, TAK-875 induces a conformational change in GPR40, coupling primarily to the G

Figure 1: GPR40 Signaling Cascade The diagram below illustrates the Gq-coupled pathway activated by TAK-875, leading to Insulin Secretion.

Caption: TAK-875 activates GPR40 via Gq-signaling, mobilizing Ca2+ for insulin release only when glucose levels are permissive.

Part 2: Medicinal Chemistry and SAR[4][5]

The discovery of TAK-875 involved optimizing endogenous fatty acid mimetics to improve potency, selectivity, and metabolic stability.

Structural Evolution

-

Hit Identification: Early screens identified phenylpropanoic acid derivatives (mimicking the carboxylic acid head group of fatty acids).

-

Lead Optimization:

-

Cyclization: The phenylpropanoic acid was cyclized into a dihydrobenzofuran core. This reduced conformational entropy, locking the molecule into a bioactive conformation.

-

Lipophilicity Management: A biphenyl group was added to occupy the hydrophobic pocket of the receptor.

-

Solubility: A methylsulfonyl group was introduced. This was a critical SAR decision to balance the high lipophilicity (LogP) required for receptor binding with the aqueous solubility needed for oral bioavailability.

-

Key Chemical Features of TAK-875

-

Chemical Name: [(3S)-6-({2′,6′-dimethyl-4′-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemihydrate.[2][3]

-

Pharmacophore:

-

Carboxylic Acid Tail: Essential for electrostatic interaction with Arg183 and Arg258 residues in the GPR40 binding pocket.

-

Biaryl Ether Linkage: Provides the necessary length and flexibility to span the allosteric pocket.

-

Part 3: Efficacy vs. Toxicity (The Data)[4]

TAK-875 showed exceptional promise in Phase II, but the safety signals in Phase III were undeniable.

Clinical Efficacy Profile

In a 12-week Phase II trial, TAK-875 was compared against Placebo and Glimepiride (a sulfonylurea).

| Metric | TAK-875 (50 mg) | Glimepiride (4 mg) | Placebo |

| HbA1c Reduction | -1.12% | -1.05% | -0.13% |

| Hypoglycemia Rate | ~2% (Similar to Placebo) | ~19% (Significantly Higher) | ~2% |

| Mechanism | Glucose-Dependent | Glucose-Independent | N/A |

The Toxicology Failure (DILI)

The termination was driven by elevated liver transaminases (ALT/AST) in patients. Post-hoc mechanistic studies revealed a "perfect storm" of hepatotoxicity mechanisms.

Mechanism A: Inhibition of Bile Acid Transporters

TAK-875 is a potent inhibitor of the hepatobiliary transporter system. It blocks the exit of toxic bile acids from the liver into the bile ducts.

-

BSEP (Bile Salt Export Pump): TAK-875 inhibits BSEP (IC50 ~ μM range), preventing bile acid efflux.[4]

-

NTCP (Na+-Taurocholate Cotransporting Polypeptide): Inhibits re-uptake, disrupting homeostasis.

-

MRP2: Inhibits bilirubin glucuronide transport.

Mechanism B: Acyl Glucuronide (AG) Reactivity

The carboxylic acid moiety of TAK-875 undergoes Phase II metabolism to form TAK-875-AG (Acyl Glucuronide) .

-

Covalent Binding: This reactive metabolite can covalently bind to hepatocyte proteins, potentially triggering immune-mediated liver injury.

-

Transporter Inhibition: The AG metabolite itself is a potent inhibitor of MRP3 (basolateral efflux), further trapping bile acids inside the hepatocyte.

Figure 2: Mechanism of Fasiglifam-Induced Liver Injury This diagram details the transporter inhibition and metabolite accumulation leading to hepatotoxicity.

Caption: TAK-875 and its AG-metabolite inhibit BSEP/MRP transporters, causing toxic bile acid accumulation and liver cell death.

Part 4: Experimental Protocols

For researchers investigating GPR40 agonists or screening for similar DILI risks, the following protocols are industry standards.

Protocol A: GPR40 Calcium Flux Assay (Efficacy Screening)

Validates the functional potency of a ligand on the Gq pathway.

-

Cell Line: CHO-K1 cells stably expressing human GPR40 (hGPR40).

-

Reagents: FLIPR Calcium 5 Assay Kit (Molecular Devices), Probenecid (to prevent dye leakage).

-

Workflow:

-

Seeding: Plate 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C.

-

Dye Loading: Aspirate media. Add 20 µL of Calcium 5 dye loading buffer (with 2.5 mM Probenecid). Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare TAK-875 serial dilutions in HBSS buffer.

-

Measurement: Place plate in FLIPR Tetra system. Add compound. Measure fluorescence (Ex 485 nm / Em 525 nm) every second for 60 seconds, then every 6 seconds for 2 minutes.

-

-

Data Analysis: Calculate

based on Max-Min fluorescence relative to a standard agonist (e.g., Linoleic Acid).

Protocol B: BSEP Inhibition Assay (Toxicity Screening)

Essential for de-risking liver toxicity in carboxylic acid drug candidates.

-

System: Inverted membrane vesicles from Sf9 cells overexpressing human BSEP.

-

Substrate:

-Taurocholic Acid ( -

Workflow:

-

Preparation: Thaw vesicles and dilute in reaction buffer (50 mM Tris-HCl, 100 mM KNO3, 10 mM MgCl2).

-

Incubation: Mix vesicles (50 µg protein) with TAK-875 (various concentrations) and

-TCA (2 µM). -

Activation: Initiate transport by adding 4 mM ATP (active transport) or AMP (passive control) to separate wells. Incubate at 37°C for 5 minutes.

-

Termination: Stop reaction with ice-cold buffer. Filter rapidly through glass fiber filters (GF/B).

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

-

Calculation:

Part 5: References

-

Burant, C. F., et al. (2012). "TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial." The Lancet.

-

Tsujihata, Y., et al. (2011). "TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats."[2] Journal of Pharmacology and Experimental Therapeutics.

-

Otieno, M. A., et al. (2018). "Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury."[4][5][6] Toxicological Sciences.

-

Negoro, N., et al. (2010). "Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist."[3] ACS Medicinal Chemistry Letters.

-

Wolenski, F. S., et al. (2017). "Fasiglifam (TAK-875) alters bile acid homeostasis in rats and dogs: a potential cause of drug induced liver injury."[7][6][8] Toxicological Sciences.

Sources

- 1. medindia.net [medindia.net]

- 2. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. diabetesjournals.org [diabetesjournals.org]

- 8. Redirecting [linkinghub.elsevier.com]

Precision Targeting of GPR40: Mechanisms, Protocols, and the TAK-875 Paradigm

Executive Summary

The G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), represents a pivotal target for Type 2 Diabetes (T2D) therapy due to its unique ability to potentiate insulin secretion only in the presence of elevated glucose.[1] This "glucose-dependency" offers a significant safety advantage over sulfonylureas by minimizing hypoglycemia risk.

This technical guide analyzes the mechanistic role of GPR40 in pancreatic

Molecular Architecture: The GPR40 Signaling Cascade

GPR40 is predominantly expressed in pancreatic

Mechanism of Action

Upon ligand binding, GPR40 undergoes a conformational change that triggers the following cascade:

-

Gq Activation: Recruitment of Phospholipase C (PLC).

-

Hydrolysis: PLC hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to IP3 receptors on the ER, releasing Ca

. -

Amplification: DAG activates Protein Kinase C (PKC) and Protein Kinase D1 (PKD1).

-

Exocytosis: PKD1 mediates F-actin depolymerization, facilitating the fusion of insulin granules with the plasma membrane.

Crucial Nuance: GPR40 signaling does not initiate depolarization efficiently on its own; it amplifies the Ca

Visualization: GPR40 -Cell Signaling Pathway

Figure 1: The Gq-coupled signaling cascade of GPR40 leading to insulin secretion. Note the synergistic input from Glucose (

The Agonist: rac-TAK-875 (Fasiglifam)

rac-TAK-875 is a potent, selective, and orally bioavailable GPR40 agonist.[2] It differs fundamentally from endogenous free fatty acids (FFAs) in its binding mode and lipotoxicity profile.

Binding Mode and Pharmacology

-

Site: TAK-875 binds to an allosteric site (non-canonical) located between transmembrane helices (TM) 3, 4, 5 and extracellular loop 2 (ECL2).

-

Entry: Structural studies suggest the ligand enters the pocket laterally via the lipid bilayer, rather than the extracellular space.

-

Ago-Allosteric Modulation: It acts as a partial agonist that can activate the receptor alone but shows super-additive effects in the presence of endogenous ligands.

Data Synthesis: Endogenous vs. Synthetic Agonism

| Feature | Endogenous FFAs (e.g., Oleate) | rac-TAK-875 (Fasiglifam) |

| Binding Site | Orthosteric (Canonical) | Allosteric (Inter-helical) |

| Potency (EC50) | Micromolar range ( | Nanomolar range (~14-72 nM) |

| Lipotoxicity | High (Chronic exposure causes | Low (Does not induce apoptosis) |

| Clinical Status | N/A (Nutrient) | Terminated (Phase III) |

The Toxicity Analysis: Why Phase III Failed

Despite promising efficacy (HbA1c reduction ~1.0%), TAK-875 was voluntarily terminated due to Drug-Induced Liver Injury (DILI) . For drug developers, understanding this failure mode is critical to designing "liver-safe" GPR40 agonists.

The Mechanism of Hepatotoxicity

The liver injury was not target-mediated (GPR40 expression in the liver is negligible). Instead, it was driven by off-target effects of the parent drug and its acyl-glucuronide metabolite (TAK-875-Glu).

-

Transporter Inhibition: TAK-875 and its metabolite inhibit hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2/3 .[3][4] This leads to the accumulation of toxic bile acids within hepatocytes.[5]

-

Mitochondrial Toxicity: At high intra-hepatic concentrations, TAK-875 inhibits the Electron Transport Chain (ETC) complexes, disrupting oxidative phosphorylation.

-

Reactive Metabolites: The acyl-glucuronide metabolite is chemically reactive and can covalently bind to hepatocellular proteins, potentially triggering immune-mediated damage.

Visualization: The Toxicity Pathway

Figure 2: The multi-hit hypothesis of TAK-875 hepatotoxicity involving transporter inhibition and mitochondrial dysfunction.[3]

Technical Protocols for GPR40 Investigation

Reliable assessment of GPR40 activity requires precise control of glucose concentrations and buffer systems.

Protocol A: Static Glucose-Stimulated Insulin Secretion (GSIS)

Objective: Quantify the potentiation of insulin secretion by GPR40 agonists.[6] System: Primary Islets (Mouse/Human) or INS-1 832/13 cells.

-

Buffer Preparation (KRBH):

-

Prepare Krebs-Ringer Bicarbonate HEPES buffer: 115mM NaCl, 4.7mM KCl, 1.2mM MgSO

, 1.2mM KH

-

-

Seeding & Recovery:

-

Seed cells/islets and allow recovery for 24h.

-

-

Starvation (Critical Step):

-

Wash cells 2x with Glucose-Free or Low-Glucose (2.8mM) KRBH.

-

Incubate for 1 hour in Low-Glucose KRBH. Rationale: This resets the metabolic state and minimizes basal insulin release.

-

-

Treatment:

-

Replace buffer with:

-

Condition A: Low Glucose (2.8mM) + Vehicle

-

Condition B: Low Glucose (2.8mM) + TAK-875 (1

M) -

Condition C: High Glucose (16.7mM) + Vehicle

-

Condition D: High Glucose (16.7mM) + TAK-875 (1

M)

-

-

Incubate for 1 hour at 37°C.

-

-

Collection & Analysis:

-

Collect supernatant immediately on ice.

-

Centrifuge (300xg, 5 min) to remove debris.

-

Quantify insulin via HTRF or ELISA.[8] Normalize to total protein content.

-

Protocol B: Calcium Flux Assay (FLIPR)

Objective: Measure Gq-mediated Ca

-

Dye Loading:

-

Incubate cells with Fluo-4 AM or Calcium 6 dye in HBSS buffer (with 20mM HEPES, 2.5mM Probenecid) for 45-60 mins at 37°C.

-

Note: Probenecid prevents dye leakage.

-

-

Baseline Measurement:

-

Record baseline fluorescence (Ex 488nm / Em 525nm) for 10 seconds.

-

-

Agonist Injection:

-

Inject TAK-875 (or test compound) automatically.

-

-

Data Acquisition:

-

Measure fluorescence continuously for 120 seconds.

-

Validation: A positive hit must show a rapid, transient peak followed by a plateau.

-

References

-

Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[9][10] Journal of Pharmacology and Experimental Therapeutics. Link

-

Srivastava, A., et al. (2014). High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[1][11][12] Nature.[11] Link

-

Wolenski, F. S., et al. (2018). Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[13] Toxicological Sciences. Link

-

Burant, C. F., et al. (2012). TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial. The Lancet. Link

-

Mancini, A. D., & Poitout, V. (2013). GPR40 agonists for the treatment of type 2 diabetes: life after 'TAKing' a hit? Diabetes.[5][14][6][10][11][15] Link[5]

Sources

- 1. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GPR40-induced insulin secretion by the novel agonist TAK-875: first clinical findings in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 6. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bu.edu [bu.edu]

- 8. researchgate.net [researchgate.net]

- 9. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. International Journal of Molecular Medicine [spandidos-publications.com]

- 11. proteopedia.org [proteopedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. diabetesjournals.org [diabetesjournals.org]

Pharmacological Profile of rac-TAK-875 (Fasiglifam) in Preclinical Studies

Executive Summary

This technical guide provides a comprehensive analysis of the pharmacological profile of TAK-875 (Fasiglifam), specifically addressing its origin as a racemic mixture (rac-TAK-875) and its optimization into the potent (S)-enantiomer. TAK-875 represents a class of G-protein-coupled receptor 40 (GPR40/FFAR1) agonists designed to stimulate glucose-dependent insulin secretion (GSIS) for the treatment of Type 2 Diabetes Mellitus (T2DM).[1][2][3]

While the compound demonstrated exceptional efficacy and a low risk of hypoglycemia in preclinical and early clinical phases, its development was terminated in Phase III due to Drug-Induced Liver Injury (DILI). This guide dissects the mechanistic pharmacology, in vitro/in vivo profiling, and the specific toxicological pathways (BSEP inhibition and mitochondrial stress) that defined its lifecycle.

Chemical & Molecular Pharmacology[4]

Stereochemistry and Structure-Activity Relationship (SAR)

The nomenclature rac-TAK-875 refers to the racemic mixture synthesized during early lead optimization. The pharmacological activity resides almost exclusively in the (S)-enantiomer .

-

Chemical Class: Dihydrobenzofuran derivative.[4]

-

Chiral Resolution: The (S)-enantiomer exhibits significantly higher potency (EC50 ~14 nM) compared to the (R)-enantiomer or the racemate. In preclinical development, resolution of rac-TAK-875 is a critical step to maximize the therapeutic index.

-

Binding Mode: X-ray crystallography reveals that TAK-875 binds to an allosteric site on the GPR40 receptor, distinct from the orthosteric site used by endogenous long-chain fatty acids. It likely enters via the lipid bilayer, stabilizing the active receptor conformation.

Mechanism of Action: GPR40 Signaling

TAK-875 functions as an ago-allosteric modulator.[2][3] Upon binding, it triggers the G

Key Signaling Events:

-

Gq Activation: Dissociation of G

q from G -

PLC Activation: Phospholipase C cleaves PIP2 into IP3 and DAG.

-

Calcium Mobilization: IP3 triggers Ca2+ release from the ER.

-

Amplification: Enhancement of glucose-induced Ca2+ oscillations leads to insulin granule exocytosis.

Figure 1: GPR40 Signaling Cascade

Caption: Signal transduction pathway of TAK-875 via GPR40, leading to IP3-mediated calcium release.

In Vitro Profiling & Protocols[4]

Potency Data Summary

The following table summarizes the potency of TAK-875 across standard preclinical assays.

| Assay Type | Parameter | Value | Species | Note |

| Ca2+ Flux (FLIPR) | EC50 | 14.0 nM | Human (hGPR40) | High potency agonist |

| Ca2+ Flux (FLIPR) | EC50 | ~24 nM | Rat (rGPR40) | Good cross-species translation |

| Binding Affinity | Kd | 4.8 nM | Human | Radioligand binding |

| Insulin Secretion | EC50 | ~72 nM | MIN6 Cells | Glucose-dependent (10mM Glucose) |

Detailed Protocol: FLIPR Calcium Mobilization Assay

This protocol validates the functional potency of rac-TAK-875 or its purified enantiomers.

Principle:

Quantification of intracellular calcium

Workflow:

-

Cell Seeding:

-

Plate CHO-hGPR40 cells (10,000 cells/well) in 384-well black-wall, clear-bottom plates.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Dye Loading:

-

Remove culture medium.

-

Add 20 µL/well of Calcium-4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer (20 mM HEPES, pH 7.4).

-

Incubate for 60 minutes at 37°C.

-

-

Compound Preparation:

-

Prepare rac-TAK-875 serial dilutions (10-point curve, starting at 10 µM) in HBSS + 0.1% BSA (fatty-acid free). Note: BSA is critical to prevent non-specific binding of lipophilic TAK-875.

-

-

Measurement (FLIPR Tetra):

-

Transfer plates to FLIPR instrument.

-

Baseline read: 10 seconds.

-

Inject 10 µL of compound.

-

Read fluorescence (Ex 470-495 nm, Em 515-575 nm) for 180 seconds.

-

-

Data Analysis:

-

Calculate Max-Min fluorescence units.

-

Fit data to a 4-parameter logistic equation to derive EC50.

-

In Vivo Efficacy

Glucose Tolerance (OGTT)

In diabetic models (e.g., N-STZ rats, ZDF rats), TAK-875 demonstrates significant improvement in glucose excursion.[1]

-

Dose Response: 0.3 to 10 mg/kg p.o.

-

Outcome: Significant reduction in AUC (Area Under Curve) for plasma glucose.

-

Insulinotropic Effect: Increases plasma insulin only in the presence of hyperglycemia, confirming the low risk of hypoglycemia (a key advantage over sulfonylureas).

Pharmacokinetics (PK)[6]

-

Bioavailability: >85% in rats and dogs.

-

Half-life: ~12 hours (Rat), supporting once-daily dosing.

-

Excretion: Predominantly fecal (biliary excretion), which is relevant to the toxicity profile discussed below.

Toxicology & Safety: The Mechanism of Failure

Despite efficacy, TAK-875 failed due to hepatotoxicity.[5] Understanding this mechanism is vital for modern drug design.

The "Dual Hit" Hypothesis

Preclinical retrospective analysis identified two concurrent mechanisms driving DILI:

-

Transporter Inhibition: TAK-875 and its Acyl Glucuronide (AG) metabolite inhibit hepatic efflux transporters, specifically BSEP (Bile Salt Export Pump) and MRP2 .[6] This leads to the accumulation of toxic bile acids within hepatocytes.

-

Mitochondrial Toxicity: At higher concentrations, TAK-875 inhibits Mitochondrial Complex I and uncouples oxidative phosphorylation, depleting ATP.

Figure 2: Hepatotoxicity Mechanism (DILI)

Caption: Dual mechanism of TAK-875 induced liver injury involving BSEP inhibition and mitochondrial stress.

Safety Screening Protocol (Lessons Learned)

To avoid repeating this failure, the following screen is now recommended for GPR40 agonists:

-

BSEP/MRP Inhibition Assay: Vesicular transport assay to measure IC50 against bile transporters.

-

Glu/Gal Assay: Compare cytotoxicity in HepG2 cells grown in Glucose vs. Galactose. (High toxicity in Galactose indicates mitochondrial liability).

References

-

Tsujihata, Y., et al. (2011). TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats.[1] Journal of Pharmacology and Experimental Therapeutics. Link

-

Otieno, M. A., et al. (2018).[7] Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury.[8][7] Toxicological Sciences.[9] Link

-

Srivastava, A., et al. (2014).[10] High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875.[2][3] Nature. Link

-

Negoro, N., et al. (2010).[10] Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist.[1][3] ACS Medicinal Chemistry Letters. Link

-

Wolenski, F. S., et al. (2017). Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury.[11] Toxicological Sciences.[9] Link

Sources

- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tlooto.com [tlooto.com]

- 10. hm-offload.s3.eu-west-3.amazonaws.com [hm-offload.s3.eu-west-3.amazonaws.com]

- 11. Fasiglifam (TAK-875) Alters Bile Acid Homeostasis in Rats and Dogs: A Potential Cause of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Activity Relationship of rac-TAK-875 and its Analogs: A Case Study in GPR40 Agonist Development

Abstract

Fasiglifam (rac-TAK-875) emerged as a highly promising agonist for the G-protein coupled receptor 40 (GPR40), demonstrating robust glucose-lowering efficacy in extensive clinical trials for type 2 diabetes mellitus (T2DM). Its development, however, was ultimately halted due to unforeseen hepatotoxicity. This guide provides an in-depth analysis of the structural activity relationship (SAR) of TAK-875 and its analogs. We will deconstruct the molecular architecture of TAK-875, examining the critical contributions of its acidic head, rigidified core, and lipophilic tail to its potent agonistic activity and pharmacokinetic profile. Furthermore, this paper will explore the mechanistic underpinnings of its efficacy and subsequent toxicity, offering a critical perspective on the challenges and future directions for designing safer, next-generation GPR40 agonists. This analysis serves as a vital case study for researchers, medicinal chemists, and drug development professionals in the field of metabolic diseases.

Introduction: The Promise and Peril of TAK-875

The G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is predominantly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), leading to a potentiation of glucose-stimulated insulin secretion (GSIS).[2] This glucose-dependent mechanism presented GPR40 as an attractive therapeutic target for T2DM, promising robust glycemic control with a minimal risk of hypoglycemia, a significant side effect of conventional insulin secretagogues like sulfonylureas.[3]

TAK-875 (fasiglifam) was a potent, selective, and orally bioavailable GPR40 agonist that reached Phase III clinical trials.[4][5] It demonstrated impressive clinical efficacy, significantly improving glycemic control in T2DM patients.[6][7][8] However, its development was terminated due to observations of drug-induced liver injury (DILI) in a subset of patients.[5][6] This outcome underscored the critical need to understand the nuanced relationship between the chemical structure of GPR40 agonists and their biological effects, including both efficacy and toxicity.

Mechanism of Action: GPR40 Signaling Pathway

TAK-875 exerts its insulinotropic effects by activating the Gαq signaling cascade downstream of GPR40.[9] Upon agonist binding, GPR40 couples with the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[9] The elevated intracellular Ca2+ concentration is a primary trigger for the exocytosis of insulin-containing granules from the β-cell.

Interestingly, detailed pharmacological studies revealed that TAK-875 acts as an ago-allosteric modulator of GPR40.[10] This means it binds to a site distinct from endogenous fatty acids and acts cooperatively with them to enhance receptor activation.[10] This positive cooperativity with circulating FFAs likely contributed to its potent in vivo effects.[10]

Key Pharmacophoric Features

-

Acidic Headgroup: The carboxylic acid is an indispensable feature for GPR40 agonist activity. [9]It is believed to form a critical ionic interaction with positively charged residues, such as Arginine, within the receptor's binding pocket, anchoring the ligand. [10]For most agonists in this class, a propionic acid structure is considered optimal for activity. [11]* Lipophilic Tail: The large, hydrophobic biphenyl-ether tail region occupies a lipophilic pocket within the GPR40 receptor. [11]Modifications in this area, particularly substitutions on the terminal phenyl ring, were extensively explored to fine-tune potency and physicochemical properties. The 2',6'-dimethyl substitution on the biphenyl ring was important for maintaining a twisted conformation, which is favorable for binding.

-

Stereochemistry: The activity of TAK-875 is highly stereospecific. The chiral center is located on the dihydrobenzofuran ring where the acetic acid moiety is attached. The (S)-enantiomer is the potent, active form of the drug, while the (R)-enantiomer exhibits significantly weaker activity. [4]This highlights the precise three-dimensional fit required for optimal interaction with the GPR40 binding site.

Quantitative SAR Data

The following table summarizes the in vitro potency of TAK-875, demonstrating the critical role of its stereochemistry.

| Compound | Stereochemistry | Human GPR40 EC50 (nM) |

| TAK-875 | (S)-enantiomer | 14 - 72 |

| Analog | (R)-enantiomer | >10,000 |

Data compiled from multiple sources. [12][13]The range for the (S)-enantiomer reflects variations in assay conditions.

The Challenge of Hepatotoxicity and Future SAR Directions

The termination of TAK-875's development was a significant setback, shifting the focus of GPR40 agonist research towards understanding and mitigating liver toxicity. Several mechanisms have been proposed for TAK-875-induced hepatotoxicity:

-

Metabolic Activation: The carboxylic acid moiety, essential for activity, can be metabolized into a reactive acyl glucuronide. [3][14]These metabolites can covalently bind to proteins, leading to cellular stress and immune responses.

-

Transporter Inhibition: TAK-875 and its metabolites were found to inhibit key hepatic bile acid transporters, which can lead to cholestatic liver injury. [3][14]3. Mitochondrial Impairment: Some studies suggest that TAK-875 can impair mitochondrial function. [14]4. GPR40-Dependent ROS Generation: Evidence indicates that TAK-875 can induce the generation of reactive oxygen species (ROS) in hepatocytes in a GPR40-dependent manner, leading to direct cellular damage. [3][15] This has led to a paradigm shift in the SAR strategy for GPR40 agonists. The prevailing hypothesis is that the high lipophilicity of TAK-875 contributed to its toxicity profile. [16]Current research efforts are focused on designing new analogs that retain potent GPR40 agonism while possessing more favorable physicochemical properties.

Modern SAR Strategies:

-

Reducing Lipophilicity: Replacing aromatic rings in the lipophilic tail with polar five-membered heteroaromatics to decrease overall lipophilicity (LogP). [16]* Breaking Planarity: Introducing spirocyclic structures or other non-planar groups to reduce the risk of off-target activities (e.g., PPARs) and alter metabolic profiles. [11]* Blocking Metabolic Hotspots: Modifying the structure to prevent the formation of reactive metabolites like acyl glucuronides. [14] The goal is to dissociate the potent glucose-lowering efficacy from the mechanisms that cause liver injury, proving that DILI is not an inherent feature of all GPR40 agonists but is linked to the specific properties of an individual molecule. [6]

Key Experimental Protocols

The evaluation of TAK-875 and its analogs relies on a validated sequence of in vitro and in vivo assays.

In Vitro: Calcium Mobilization Assay (FLIPR)

This is the primary high-throughput screening assay to determine the potency (EC50) of GPR40 agonists. The underlying principle is the measurement of intracellular calcium mobilization following Gαq activation.

Self-Validating System: The protocol includes positive controls (e.g., a known full agonist like γ-linolenic acid) and negative controls (vehicle, untransfected cells) to ensure the assay is performing correctly. The response must be GPR40-dependent, which is confirmed by the lack of signal in the untransfected parent cell line.

Step-by-Step Methodology: [10]1. Cell Culture: CHO or HEK293 cells stably or transiently expressing human GPR40 are seeded into black-walled, clear-bottomed 96- or 384-well microplates and cultured overnight. 2. Dye Loading: The culture medium is removed, and cells are incubated for 1 hour at 37°C with a loading buffer (e.g., HBSS) containing a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM) and probenecid (to prevent dye leakage). 3. Washing: Cells are washed multiple times with the assay buffer to remove excess extracellular dye. 4. Compound Addition: The plate is placed into a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken. The instrument then adds the test compounds (at various concentrations) to the wells. 5. Signal Detection: The FLIPR continuously monitors the fluorescence intensity. Agonist binding to GPR40 triggers calcium release, causing an increase in fluorescence. 6. Data Analysis: The peak fluorescence response is measured. Data are normalized to controls and plotted against compound concentration. A sigmoidal dose-response curve is fitted to the data to calculate the EC50 value.

In Vivo: Oral Glucose Tolerance Test (OGTT)

This assay is the gold standard for evaluating the in vivo efficacy of an anti-diabetic agent in animal models of T2DM (e.g., Zucker Diabetic Fatty (ZDF) rats or neonatally streptozotocin-induced (N-STZ) rats).

Self-Validating System: The inclusion of a vehicle control group is essential to establish the baseline glucose response. A positive control group treated with a clinically validated drug (e.g., a sulfonylurea) provides a benchmark for efficacy. The effect must be glucose-dependent, which is inferred if the compound does not cause hypoglycemia in fasted, normoglycemic animals.

Step-by-Step Methodology: [10]1. Animal Model: Use a relevant diabetic animal model (e.g., 17-week-old N-STZ-1.5 rats). 2. Fasting: Animals are fasted overnight to ensure a stable baseline glucose level. 3. Drug Administration: Animals are randomized into groups. The test compound (e.g., TAK-875 at 10 mg/kg) or vehicle (e.g., 0.5% methylcellulose) is administered orally (p.o.). 4. Baseline Blood Sample: A blood sample is taken just before the glucose challenge (Time 0). 5. Glucose Challenge: After a set period post-dosing (e.g., 60 minutes), a concentrated glucose solution (e.g., 1.5 g/kg) is administered orally. 6. Time-Course Blood Sampling: Blood samples are collected from the tail vein at specific time points after the glucose load (e.g., 10, 30, 60, and 120 minutes). 7. Analysis: Plasma is separated, and glucose and insulin levels are measured. 8. Data Interpretation: The primary endpoint is the area under the curve (AUC) for plasma glucose. A significant reduction in glucose AUC in the drug-treated group compared to the vehicle group indicates improved glucose tolerance. A concurrent increase in plasma insulin confirms an insulinotropic mechanism of action.

Conclusion

The story of TAK-875 is a powerful lesson in modern drug discovery. It validated GPR40 as a therapeutic target with robust clinical efficacy for T2DM. However, it also exposed the profound challenge of drug-induced toxicity and the limitations of preclinical safety models. The extensive SAR generated for TAK-875 and its analogs now serves as an invaluable roadmap for the field. By understanding the specific structural features that confer potency and those that may contribute to toxicity, researchers are now better equipped to design the next generation of GPR40 agonists. The ongoing challenge is to decouple the powerful glucose-lowering effect from off-target liabilities, a goal that requires a sophisticated, multi-parameter optimization approach balancing potency, selectivity, pharmacokinetics, and, most critically, safety.

References

-

Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Understanding the Hepatotoxicity of Fasiglifam (TAK-875) Source: Evotec URL: [Link]

-

Title: Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey Source: PLOS One URL: [Link]

-

Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers in Endocrinology URL: [Link]

-

Title: Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas Source: PubMed URL: [Link]

-

Title: What are GPR40 agonists and how do they work? Source: Patsnap Synapse URL: [Link]

-

Title: GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges Source: ResearchGate URL: [Link]

-

Title: Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner Source: PMC - NIH URL: [Link]

-

Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ResearchGate URL: [Link]

-

Title: Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes Source: PubMed URL: [Link]

-

Title: Optimization of GPR40 Agonists for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters URL: [Link]

-

Title: Effects of GPR40 knockdown on TAK875-induced ROS generation and... Source: ResearchGate URL: [Link]

-

Title: A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 Source: PLOS One URL: [Link]

-

Title: The Discovery, Preclinical, and Early Clinical Development of Potent and Selective GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

-

Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders Source: Frontiers URL: [Link]

-

Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes Source: Diabetes Journal URL: [Link]

-

Title: GPR40: A therapeutic target for mediating insulin secretion (Review) Source: Spandidos Publications URL: [Link]

Sources

- 1. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 2. International Journal of Molecular Medicine [spandidos-publications.com]

- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.figshare.com [acs.figshare.com]

- 5. Understanding the Hepatotoxicity of Fasiglifam (TAK-875) - Evotec [evotec.com]

- 6. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 7. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]

- 10. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to rac-TAK-875 (Fasiglifam): A Potent GPR40 Agonist for Type 2 Diabetes

Abstract

This technical guide provides a comprehensive analysis of rac-TAK-875 (fasiglifam), a once-promising oral selective G protein-coupled receptor 40 (GPR40) agonist for the treatment of type 2 diabetes mellitus (T2DM). The narrative follows the scientific journey of TAK-875, from its potent and selective mechanism of action to its impressive glycemic control in clinical trials, and ultimately to the unforeseen hepatotoxicity that led to the termination of its development. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the pharmacology, clinical efficacy, and safety profile of TAK-875. By examining the causality behind its clinical outcomes, this guide aims to provide valuable lessons for the future development of GPR40 agonists and other novel anti-diabetic therapies.

Introduction: The Promise of GPR40 Agonism in Type 2 Diabetes

The management of type 2 diabetes mellitus (T2DM) has long sought therapeutic agents that can effectively control hyperglycemia while minimizing the risk of hypoglycemia and other adverse effects. G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), emerged as a highly attractive target.[1][2] Predominantly expressed in pancreatic β-cells, GPR40 is activated by medium and long-chain free fatty acids (FFAs), leading to a glucose-dependent enhancement of insulin secretion.[1][2] This glucose-dependent mechanism is a key advantage, as it implies that insulin is released only when blood glucose levels are elevated, thereby reducing the risk of hypoglycemia, a common and dangerous side effect of many existing anti-diabetic medications.[1][2]

The activation of GPR40 by its ligands initiates a cascade of intracellular signaling events. This process involves the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn increase intracellular calcium levels. The rise in intracellular calcium triggers the exocytosis of insulin granules, leading to enhanced insulin secretion.[2] The potential for GPR40 agonists to improve glycemic control and potentially aid in weight management made them a compelling area of research for comprehensive metabolic disease management.[2]

rac-TAK-875, also known as fasiglifam, was developed as a potent, selective, and orally bioavailable GPR40 agonist.[3][4] It was designed to mimic the action of endogenous FFAs, thereby harnessing the therapeutic potential of the GPR40 signaling pathway.[2] Early clinical data for TAK-875 were highly promising, demonstrating significant improvements in glycemic control in patients with T2DM.[5][6]

The GPR40 Signaling Pathway

The mechanism of action of TAK-875 is centered on the activation of the GPR40 receptor. The following diagram illustrates the key steps in the GPR40 signaling cascade that lead to glucose-dependent insulin secretion.

Figure 1: GPR40 Signaling Pathway for Insulin Secretion.

Preclinical and Clinical Efficacy of rac-TAK-875

Preclinical studies with TAK-875 demonstrated its potent and selective agonism of the GPR40 receptor, with an EC50 of 72 nM.[4] In vitro experiments using rat insulinoma cell lines showed that TAK-875 increased intracellular inositol monophosphate and calcium concentrations, consistent with the activation of the Gqα signaling pathway.[7] Importantly, the insulinotropic action of TAK-875 was shown to be glucose-dependent.[7] Furthermore, prolonged exposure of β-cells to TAK-875 did not impair their function or survival, in contrast to the detrimental effects observed with prolonged exposure to certain fatty acids.[7]

In vivo studies in animal models of type 2 diabetes further supported the therapeutic potential of TAK-875. In oral glucose tolerance tests in diabetic rats, TAK-875 improved glucose tolerance and augmented insulin secretion.[7] It also significantly reduced fasting hyperglycemia in Zucker diabetic fatty rats.[7] Crucially, TAK-875 did not enhance insulin secretion or cause hypoglycemia in fasted normal rats, reinforcing its glucose-dependent mechanism of action and favorable safety profile in preclinical models.[7]

Clinical Trial Efficacy Data

The promising preclinical findings for TAK-875 led to its advancement into clinical trials. Phase II and III studies consistently demonstrated its efficacy in improving glycemic control in patients with T2DM.[1][8]

A phase II exploratory study in Japanese patients with T2DM showed that after 2 weeks of treatment, TAK-875 (100 mg and 400 mg once daily) produced marked glucose-lowering effects during an oral glucose tolerance test (OGTT).[6] This was accompanied by a significant increase in insulin secretion, with no observed cases of hypoglycemia.[6]

A 24-week, phase III, double-blind, placebo-controlled trial in Japanese patients with T2DM inadequately controlled by diet and exercise further solidified these findings.[8] Patients were randomized to receive TAK-875 (25 mg or 50 mg) or placebo once daily.[8]

| Endpoint (Change from Baseline at Week 24) | Placebo (n=67) | TAK-875 25 mg (n=63) | TAK-875 50 mg (n=62) |

| HbA1c (%) | +0.16 | -0.57 | -0.83 |

| Fasting Plasma Glucose | Significant reduction from week 2 onwards for both TAK-875 doses | ||

| Patients Achieving HbA1c <6.9% | 13.8% | 30.2% | 54.8% |

| Data from a 24-week, Phase III trial in Japanese patients with T2DM.[8] |

In this study, both doses of fasiglifam significantly reduced HbA1c levels compared to placebo.[8] The higher dose of 50 mg demonstrated a greater reduction in HbA1c.[8] Fasiglifam also significantly reduced fasting plasma glucose levels from as early as week 2 of treatment.[8] Importantly, the incidence of adverse events was similar to placebo, with only one mild case of hypoglycemia reported in the 50 mg group.[8] There were no clinically meaningful changes in body weight.[8]

These results, along with other phase II and III trials, painted a picture of TAK-875 as a highly effective and well-tolerated treatment for T2DM, with a low risk of hypoglycemia.[1][8][9]

The Unforeseen Challenge: Hepatotoxicity

Despite the promising efficacy data, the development of fasiglifam was prematurely terminated during phase III clinical trials due to unexpected liver safety concerns.[5][10][11] A large cardiovascular outcomes safety trial, which had enrolled over 3,000 participants, was halted when ongoing surveillance revealed increased rates of biochemical liver injury in patients receiving fasiglifam compared to placebo.[1]

Clinical Evidence of Liver Injury

A pooled analysis of data from 15 double-blind controlled studies, encompassing over 9,000 patients with T2DM, provided a comprehensive overview of the liver safety profile of fasiglifam.[12] While the overall incidence of adverse events, serious adverse events, and deaths was similar between the fasiglifam and placebo groups, a clear liver signal emerged.[12]

| Liver Enzyme Elevation | Fasiglifam (any dose) | Placebo | Active Comparators (Sitagliptin or Glimepiride) |

| ALT ≥3 x ULN | 2.7% | 0.5% | 0.8% |

| ALT or AST ≥3 x ULN | 2.1% | 0.5% | - |

| ALT or AST ≥10 x ULN | 0.31% | 0.06% | - |

| ULN: Upper Limit of Normal. Data from pooled analysis of 15 double-blind studies and a cardiovascular outcomes trial.[1][12] |

The incidence of serum alanine aminotransferase (ALT) elevations greater than 3, 5, and 10 times the upper limit of normal (ULN) was significantly higher in patients treated with fasiglifam compared to both placebo and active comparators.[12] The pattern of liver injury was determined to be hepatocellular.[12] While most of the ALT elevations were asymptomatic and resolved after discontinuing the drug, there were three serious cases of liver injury attributed to fasiglifam, including one case that met the criteria for Hy's Law, a strong indicator of a drug's potential to cause fatal liver injury.[12]

Investigating the Mechanism of Hepatotoxicity

The unexpected hepatotoxicity of TAK-875 prompted further research to understand the underlying mechanisms. Several hypotheses have been proposed, focusing on both on-target (GPR40-mediated) and off-target effects.

One prominent theory suggests that the hepatotoxicity may be linked to the generation of reactive oxygen species (ROS) in a GPR40-dependent manner.[10][11] In vitro studies using human hepatocarcinoma cells (HepG2) demonstrated that TAK-875 decreased cell viability in a concentration- and time-dependent manner, which correlated with ROS generation.[10][11] The use of an antioxidant, N-acetylcysteine, was able to attenuate this toxicity, supporting the role of ROS.[10][11] Notably, knocking down GPR40 expression in these cells abolished the hepatotoxicity and reduced ROS generation, suggesting a direct link between GPR40 activation and the observed liver cell damage.[10][11]

Another area of investigation has focused on the metabolic fate of TAK-875. The presence of a carboxylic acid group in its structure raises the possibility of forming reactive acyl glucuronide metabolites.[11] These metabolites can covalently bind to cellular proteins, including mitochondrial proteins, potentially leading to mitochondrial dysfunction and cell death.[11][14] It has also been suggested that fasiglifam and its metabolites can inhibit bile acid transporters, which could contribute to cholestatic liver injury.[14]

The following diagram outlines a proposed workflow for investigating the potential hepatotoxicity of a GPR40 agonist.

Figure 2: Workflow for Investigating GPR40 Agonist Hepatotoxicity.

It is important to note that the exact mechanism of TAK-875-induced hepatotoxicity is likely multifactorial and may involve a combination of these proposed pathways. Further research is needed to fully elucidate the complex interplay of factors that led to this adverse drug reaction.

Methodologies for Key Experiments

To provide a practical context for the research discussed, this section outlines the methodologies for key experiments used in the evaluation of GPR40 agonists like TAK-875.

In Vitro GPR40 Activation Assay

Objective: To determine the potency and efficacy of a test compound in activating the GPR40 receptor.

Principle: This assay typically measures the increase in intracellular calcium concentration following receptor activation in a cell line stably expressing the human GPR40 receptor.

Step-by-Step Protocol:

-

Cell Culture: Maintain a stable cell line (e.g., CHO-K1 or HEK293) expressing the human GPR40 receptor in appropriate growth medium.

-

Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom microplates at a suitable density and allow them to adhere overnight.

-

Fluorescent Dye Loading: Wash the cells with a buffered saline solution and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).

-

Compound Preparation: Prepare serial dilutions of the test compound (e.g., TAK-875) and a reference agonist in an appropriate assay buffer.

-

Assay Execution: Place the microplate in a fluorescence plate reader equipped with an automated liquid handling system.

-

Baseline Reading: Measure the baseline fluorescence intensity for each well.

-

Compound Addition: Add the prepared compound dilutions to the respective wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Data Analysis: For each concentration of the test compound, calculate the peak fluorescence response. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Rodent Model

Objective: To evaluate the effect of a test compound on glucose tolerance and insulin secretion in a diabetic animal model.

Principle: This test measures the ability of an animal to clear a glucose load from the bloodstream after oral administration.

Step-by-Step Protocol:

-

Animal Model: Use a relevant diabetic rodent model (e.g., Zucker diabetic fatty rats or db/db mice).

-

Acclimatization: Acclimatize the animals to the housing conditions and handling procedures for at least one week.

-

Fasting: Fast the animals overnight (e.g., 12-16 hours) with free access to water.

-

Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose and insulin levels.

-

Compound Administration: Administer the test compound (e.g., TAK-875) or vehicle control orally via gavage at a specified dose.

-

Glucose Challenge: After a predetermined time following compound administration (e.g., 30-60 minutes), administer a standard glucose solution orally (e.g., 2 g/kg body weight).

-

Serial Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

-

Biochemical Analysis: Measure blood glucose and plasma insulin concentrations for each time point.

-

Data Analysis:

-

Plot the mean blood glucose and insulin concentrations over time for each treatment group.

-

Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall effect of the test compound.

-

Perform statistical analysis to compare the treatment groups to the vehicle control.

-

Conclusion and Future Perspectives

The story of rac-TAK-875 serves as a compelling case study in drug development, highlighting both the immense potential and the inherent risks of targeting novel therapeutic pathways. While its journey was ultimately cut short by unforeseen hepatotoxicity, the development of TAK-875 provided invaluable proof-of-concept for the efficacy of GPR40 agonism in the treatment of type 2 diabetes. The significant improvements in glycemic control, coupled with a low risk of hypoglycemia, underscore the therapeutic promise of this drug class.

The liver safety issues that emerged with TAK-875 have spurred further research into the underlying mechanisms of drug-induced liver injury and have emphasized the importance of comprehensive preclinical safety assessments. The question of whether hepatotoxicity is an inherent feature of all GPR40 agonists or a compound-specific issue remains a critical area of investigation.[14][15] The development of next-generation GPR40 agonists with different chemical scaffolds and metabolic profiles may offer a path forward to harness the benefits of this therapeutic target while mitigating the risks.[15]

For researchers and drug development professionals, the legacy of TAK-875 is a reminder of the complex and often unpredictable nature of drug action in the human body. It underscores the need for a deep understanding of a drug's mechanism of action, its metabolic fate, and its potential for off-target effects. The lessons learned from the rise and fall of this once-promising compound will undoubtedly inform the development of safer and more effective therapies for type 2 diabetes and other metabolic diseases in the future.

References

-

Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner. (2018). ResearchGate. [Link]

-